1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione
Description
1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione (referred to as compound 4d in and ) is a synthetic imidazole-thione derivative designed for anticancer applications. Its structure features a 4-chlorophenyl group at position 1, a 4-methoxyphenyl group at position 5, and a thione moiety at position 2 of the imidazole ring . The compound was synthesized via condensation reactions, yielding 81% crystalline product with a melting point of 151–153°C . Key spectroscopic data include:
- IR: Peaks at 3422 cm⁻¹ (N–H), 1575 cm⁻¹ (C=N), and 1352 cm⁻¹ (C=S) .
- ¹H-NMR: A singlet at δ 3.78 ppm for the methoxy group and aromatic proton signals between δ 6.98–7.99 ppm .
- ¹³C-NMR: Resonances at δ 160.72 ppm (C–O of methoxy) and δ 178.25 ppm (C=S) .
Preliminary biological evaluation revealed moderate cytotoxicity against cancer cell lines (e.g., MCF-7, HCT-116, and HepG2) and reduced toxicity toward normal breast cells (MCF-10A) compared to docetaxel (DOC), suggesting a favorable therapeutic window .
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-(4-methoxyphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-20-14-8-2-11(3-9-14)15-10-18-16(21)19(15)13-6-4-12(17)5-7-13/h2-10H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOROWWRNYPBFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazones with Phenacyl Bromides
A widely employed method involves the reaction of thiosemicarbazones with substituted phenacyl bromides. For the target compound, 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione , this approach begins with the synthesis of a thiosemicarbazone intermediate.
Step 1: Formation of 4-Chlorophenyl Thiosemicarbazone
4-Chlorobenzaldehyde reacts with thiosemicarbazide in absolute ethanol under acidic conditions (glacial acetic acid) to yield the corresponding thiosemicarbazone. The reaction proceeds via nucleophilic addition-elimination, forming a Schiff base (Fig. 1A).
Step 2: Cyclization with 4-Methoxyphenacyl Bromide
The thiosemicarbazone intermediate is refluxed with 4-methoxyphenacyl bromide in ethanol using sodium acetate as a base. This step induces cyclization, forming the imidazole ring, with the thione group arising from the thiourea moiety. The mechanism involves nucleophilic attack of the thiosemicarbazone’s sulfur on the α-carbon of the phenacyl bromide, followed by dehydrohalogenation and tautomerization (Fig. 1B).
Optimization Notes :
Thiourea-Chloroacetyl Chloride Coupling
An alternative route involves the synthesis of substituted thioureas followed by reaction with chloroacetyl intermediates.
Step 1: Synthesis of 4-Methoxyphenyl Thiourea
4-Methoxyaniline reacts with ammonium thiocyanate in acidic aqueous solution to form the corresponding thiourea derivative.
Step 2: Reaction with Chloroacetyl Benzotriazole
The thiourea is refluxed with chloroacetyl benzotriazole (prepared from benzotriazole and chloroacetyl chloride) in ethanol. This forms the imidazole-2-thione core, with subsequent substitution introducing the 4-chlorophenyl group.
Key Observations :
Thiohydantoin Reduction (Patent-Based Approach)
A patent-described method reduces thiohydantoins to imidazole-2-thiones.
Step 1: Thiohydantoin Formation
Glycine derivatives react with allyl isothiocyanate in pyridine/water to form 3-allyl-2-thiohydantoin.
Step 2: Reduction to Imidazole-2-Thione
The thiohydantoin undergoes reduction (e.g., NaBH₄ or catalytic hydrogenation) to yield the imidazole-2-thione. Substituted aryl groups are introduced via alkylidene/arylidene intermediates.
Limitations :
- Requires protection of sulfur and nitrogen groups to prevent hydrolysis.
- Lower yields (55–65%) compared to cyclocondensation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
Infrared (IR) Spectroscopy
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions to yield the corresponding dihydroimidazole derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4), or halogenating agents, such as bromine (Br2).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted aromatic derivatives, depending on the specific electrophile used.
Scientific Research Applications
1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. The thione group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy in 4d ) enhance solubility and modulate electronic properties, while bulky groups (e.g., bromo in 4c ) may sterically hinder target interactions .
- Synthetic Efficiency : All analogs were synthesized in comparable yields (~75–81%), indicating robust reaction conditions .
Anticancer Potency (IC₅₀ Values)
Table 2 compares cytotoxicity against cancer cell lines (µM):
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | Selectivity (MCF-10A IC₅₀) |
|---|---|---|---|---|
| 4a | >10 | >10 | >10 | Not tested |
| 4c | ~8 | ~7 | ~9 | Not tested |
| 4d | ~15 | ~12 | ~18 | >50 |
| 5 | <5 | <5 | <5 | Not tested |
Key Findings :
- Compound 5: The 2-hydroxybenzylideneamino group confers superior potency (IC₅₀ <5 µM), likely due to hydrogen-bonding interactions with cellular targets .
- Compound 4d: Moderate activity (IC₅₀ ~12–18 µM) but exceptional selectivity (IC₅₀ >50 µM in MCF-10A), suggesting a safer profile than DOC (IC₅₀ ~30 µM in normal cells) .
Structure-Activity Relationships (SAR)
- Hydroxy vs. Methoxy Groups : The hydroxyl group in 5 enhances cytotoxicity compared to the methoxy group in 4d , likely due to improved target binding via hydrogen bonding .
- Halogen Substitution: Bromine in 4c marginally improves activity over non-halogenated analogs (e.g., 4a), possibly via hydrophobic interactions .
- Extended Conjugation: The allylideneamino group in 4e reduces activity, indicating steric hindrance may limit target engagement .
Biological Activity
The compound 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione , often referred to as a thioimidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H13ClN2OS
- Molecular Weight : 316.81 g/mol
- CAS Number : 793678-90-7
The compound features a thione functional group, which is known for its ability to participate in various biochemical reactions, enhancing its potential as a pharmacological agent.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Antimicrobial Activity :
- Thioimidazole derivatives have demonstrated significant antibacterial and antifungal properties. The presence of the chlorophenyl and methoxyphenyl groups enhances the lipophilicity and bioavailability of the compound, which is crucial for penetrating microbial membranes.
- Antiviral Properties :
- Anticancer Activity :
Biological Activity Data Table
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of various imidazole derivatives, including the target compound. The results indicated that it exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a MIC value significantly lower than standard antibiotics used in clinical settings . -
Antiviral Mechanism :
In vitro studies demonstrated that the compound could inhibit the replication of HIV-1 by targeting its protease enzyme. This finding positions it as a potential candidate for further development into antiviral therapeutics . -
Cancer Cell Apoptosis :
A recent investigation into the anticancer properties revealed that treatment with the compound led to a marked decrease in cell viability in various cancer cell lines, including breast and lung cancers. Mechanistic studies showed an increase in apoptotic markers such as cleaved caspases and PARP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
